molecular formula C11H17NO2 B1322297 3,4-dimethoxy-N-propylaniline CAS No. 887588-02-5

3,4-dimethoxy-N-propylaniline

Cat. No.: B1322297
CAS No.: 887588-02-5
M. Wt: 195.26 g/mol
InChI Key: JMENXXARXGGADO-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-propylaniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, where the aniline core is substituted with two methoxy groups at the 3 and 4 positions and a propyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-propylaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

3,4-dimethoxy-N-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-propylaniline involves its interaction with various molecular targets. The methoxy groups and the propylamine moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-propylaniline is unique due to the combination of methoxy groups and a propylamine side chain, which imparts distinct chemical and biological properties. This combination can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-dimethoxy-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-7-12-9-5-6-10(13-2)11(8-9)14-3/h5-6,8,12H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMENXXARXGGADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622169
Record name 3,4-Dimethoxy-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-02-5
Record name 3,4-Dimethoxy-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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